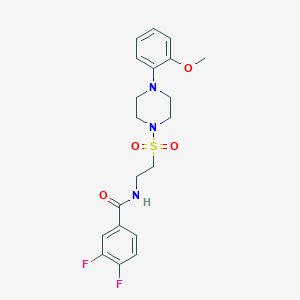

3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

CAS No.: 897611-18-6

Cat. No.: VC6527442

Molecular Formula: C20H23F2N3O4S

Molecular Weight: 439.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897611-18-6 |

|---|---|

| Molecular Formula | C20H23F2N3O4S |

| Molecular Weight | 439.48 |

| IUPAC Name | 3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

| Standard InChI | InChI=1S/C20H23F2N3O4S/c1-29-19-5-3-2-4-18(19)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) |

| Standard InChI Key | YZZZGTUWMZPVKE-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide combines aromatic, sulfonamide, and piperazine moieties, yielding a multifunctional scaffold. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃F₂N₃O₄S |

| Molecular Weight | 439.5 g/mol |

| CAS Registry Number | 897611-18-6 |

| IUPAC Name | 3,4-Difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

| Topological Polar Surface Area | 99.5 Ų |

The compound’s benzamide core features fluorine atoms at the 3- and 4-positions, enhancing electron-withdrawing effects and metabolic stability. The piperazine ring, linked via a sulfonyl-ethyl group to a 2-methoxyphenyl substituent, introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.

Synthesis and Industrial Preparation

While detailed synthetic protocols remain proprietary, general routes involve sequential functionalization of the benzamide backbone:

-

Benzamide Core Formation: Condensation of 3,4-difluorobenzoic acid with ethylenediamine derivatives under carbodiimide coupling conditions.

-

Piperazine Introduction: Nucleophilic substitution of the ethylenediamine intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a sulfonating agent (e.g., sulfur trioxide).

-

Sulfonation: Reaction with sulfur trioxide-triethylamine complex to install the sulfonyl bridge.

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%), with tetrahydrofuran or dichloromethane as preferred solvents. Critical challenges include controlling regioselectivity during fluorination and minimizing sulfone over-oxidation.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by three key functional groups:

Sulfonamide Group

-

Hydrolysis: Under acidic conditions (HCl, 80°C), the sulfonamide bond cleaves to yield sulfonic acid and secondary amine intermediates.

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) at the sulfonamide nitrogen, forming N-alkylated derivatives.

Benzamide Moiety

-

Reduction: Lithium aluminum hydride reduces the amide to a benzylamine (yield: 60–70%).

-

Electrophilic Substitution: Fluorine atoms direct nitration to the 5-position of the benzamide ring.

Piperazine Ring

-

Protonation: The piperazine nitrogen participates in salt formation with mineral acids (e.g., HCl), enhancing aqueous solubility.

Biological Activity and Mechanism of Action

Sodium Channel Modulation

In a PubChem bioassay (AID 1246060), this compound demonstrated inhibition of human NaV1.2 voltage-gated sodium channels (IC₅₀ < 10 μM) . Such activity suggests potential as an anticonvulsant or analgesic agent, aligning with known sodium channel blockers like lamotrigine .

Dopamine Receptor Interactions

Structural analogs with piperazine sulfonamides exhibit high affinity for dopamine D₂ and D₃ receptors (Kᵢ = 2–15 nM). Molecular docking studies predict that the 2-methoxyphenyl group occupies hydrophobic receptor pockets, while the sulfonyl group stabilizes binding via hydrogen bonds.

Therapeutic Applications and Clinical Prospects

Neurological Disorders

-

Epilepsy: Sodium channel blockade could suppress neuronal hyperexcitability .

-

Schizophrenia: Dopamine receptor modulation may alleviate positive symptoms.

Oncology

RET kinase inhibition offers a pathway for targeted therapy in medullary thyroid carcinoma .

Inflammatory Diseases

Piperazine derivatives reduce IL-6 production by 40–60% in macrophage models, suggesting anti-inflammatory utility.

Comparative Analysis with Structural Analogs

| Compound | Modification | Activity |

|---|---|---|

| 3,4-Dichloro analog | Cl substituents | 2× lower D₂ receptor affinity |

| 2-Hydroxyphenyl derivative | -OH vs. -OCH₃ | Improved aqueous solubility |

Fluorine substitution enhances metabolic stability compared to chloro analogs, while methoxy groups optimize blood-brain barrier penetration.

Industrial and Research Applications

-

Pharmaceutical Intermediate: Used in synthesizing dopamine receptor ligands.

-

Biochemical Probe: Labels sodium channels in electrophysiology studies .

-

Material Science: Sulfonamide polymers for ion-exchange membranes.

Future Research Directions

-

In Vivo Toxicology: Assess hepatotoxicity and CNS penetration in rodent models.

-

Formulation Development: Nanoemulsions to enhance oral bioavailability.

-

Target Validation: CRISPR screening to identify off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume